2-(3-amino-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
2-(3-amino-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H8N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-amino-1H-pyrazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by nucleophilic substitution with a halogenated nitrile .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-amino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-amino-1H-pyrazol-1-yl)propanenitrile
- 2-(1H-pyrazol-1-yl)pyridine
- 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and nitrile groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H8N4 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4/c1-5(4-7)10-3-2-6(8)9-10/h2-3,5H,1H3,(H2,8,9) |
InChI Key |
PRSCAEZXMKOXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=CC(=N1)N |
Origin of Product |
United States |
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